3-Fluoro-8-methylisoquinoline
Description
Significance of Isoquinoline (B145761) Core in Synthetic Organic and Medicinal Chemistry Research
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in synthetic organic and medicinal chemistry. bldpharm.comrsc.org This structural motif is embedded in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which exhibit significant biological activities. rsc.orgamazonaws.com Consequently, the isoquinoline scaffold is considered a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects. bldpharm.com
In medicinal chemistry, isoquinoline derivatives have been successfully developed into drugs for treating a wide range of conditions, including cancer, microbial infections, and cardiovascular diseases. rsc.org The versatility of the isoquinoline ring system allows for the introduction of various functional groups at multiple positions, enabling chemists to modulate properties like target affinity, selectivity, and pharmacokinetic profiles. bldpharm.comamazonaws.com This has led to intense interest in developing novel and efficient synthetic methods for constructing and functionalizing the isoquinoline framework. rsc.orgamazonaws.com Research has focused on creating diverse libraries of isoquinoline-based molecules for screening against new and existing therapeutic targets. bldpharm.com
Strategic Importance of Fluorinated Heterocycles in Contemporary Chemical Design
The incorporation of fluorine into heterocyclic compounds is a key strategy in modern chemical design, particularly in the pharmaceutical and agrochemical industries. mdpi.combiosynth.com The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's properties. core.ac.uk A carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. biosynth.comcore.ac.uk
Furthermore, fluorine can influence a molecule's conformation and its ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like proteins and enzymes. mdpi.comcore.ac.uk The strategic placement of fluorine can also modulate the acidity or basicity of nearby functional groups and improve properties like lipophilicity and membrane permeability, thereby enhancing a drug candidate's bioavailability. biosynth.comsigmaaldrich.cn Over 20% of all pharmaceuticals contain fluorine, a testament to the strategic advantage that fluorination provides in designing effective and stable bioactive molecules. biosynth.comchemenu.com Fluorinated heterocycles, therefore, represent a critical class of compounds for discovering next-generation drugs. mdpi.com
Overview of Research Directions for 3-Fluoro-8-methylisoquinoline and Analogues
While dedicated research focusing solely on this compound is limited in publicly accessible literature, its existence is confirmed by its commercial availability from various chemical suppliers. The research landscape for this specific isomer can be understood by examining the studies conducted on its close structural analogues. These studies provide a clear indication of the potential applications and research avenues for this class of compounds.
The synthesis of functionalized derivatives of the 8-fluoro-3-methylisoquinoline (B13651077) core, such as Ethyl 1-(tert-butylamino)-8-fluoro-3-methylisoquinoline-4-carboxylate, has been documented in the supporting information of chemical studies. This demonstrates that the this compound scaffold serves as a viable building block for creating more complex molecules with potential utility in medicinal chemistry. The presence of the fluorine at the 8-position and the methyl group at the 3-position creates a unique electronic and steric profile that can be exploited in molecular design.
Research into isomers like 6-Fluoro-8-methylisoquinoline has explored its potential antibacterial and antineoplastic activities. Studies on other analogues, such as 8-fluoro-3,4-dihydroisoquinoline (B12937770), have focused on their role as key intermediates for synthesizing novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which are being investigated as potential drug candidates for the central nervous system. biosynth.com Furthermore, a recently developed synthetic methodology provides an efficient, one-pot, microwave-assisted route to produce 3-fluoroisoquinolines, which could potentially be adapted for the synthesis of this compound and its derivatives. rsc.org This method allows for further modifications, such as nucleophilic aromatic substitution at the fluorine-bearing position, opening pathways to a diverse range of substituted isoquinolines. rsc.org
Given the established importance of the isoquinoline core and the strategic benefits of fluorination, the research trajectory for this compound and its analogues is firmly rooted in the exploration of new bioactive compounds. Future research will likely focus on:
Developing efficient and regioselective synthetic routes to access this compound and its derivatives.
Investigating its potential as a scaffold in medicinal chemistry, screening for activity against various biological targets, including kinases, enzymes, and receptors involved in cancer, inflammation, and neurological disorders.
Exploring its applications in materials science , where fluorinated heterocycles are valued for their unique electronic and photophysical properties.
The table below lists the various compound names mentioned in this article, providing a reference for their structures and nomenclature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-8-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRPLSHSFAEOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 8 Methylisoquinoline and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis of the isoquinoline (B145761) core provides a powerful means to introduce desired substitution patterns from acyclic or simple cyclic precursors. These methods build the heterocyclic ring system from the ground up, offering flexibility in molecular design.
Cyclization and Annulation Strategies
Cyclization and annulation reactions are fundamental to the formation of the isoquinoline framework. These strategies involve the formation of one or two rings in a single or sequential process, often employing catalysts to achieve high efficiency and selectivity.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception. bohrium.com Catalysts based on palladium, rhodium, cobalt, and copper are frequently employed to construct the isoquinoline core through cascade reactions. bohrium.comnih.govmdpi.com These reactions often proceed under mild conditions with high atom economy.
For the synthesis of 3-substituted isoquinolines, palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide has been reported to yield 3-substituted 4-aroylisoquinolines. scispace.com A plausible route to a precursor for 3-Fluoro-8-methylisoquinoline could involve the cyclization of an appropriately substituted o-alkynylbenzaldimine.
Rhodium(III)-catalyzed C-H activation and annulation of O-pivaloyl oximes with acryloylsilanes represents another powerful method for accessing highly functionalized 3-acylsilane-substituted isoquinolines. researchgate.net Adapting this methodology would require a starting material such as an O-pivaloyl oxime derived from a 2-methylacetophenone bearing a fluorine substituent.
The following table summarizes representative transition metal-catalyzed reactions for the synthesis of substituted isoquinolines.
| Catalyst | Starting Materials | Reaction Type | Product | Ref |
| Palladium | o-(1-alkynyl)benzaldimines, Aryl Halides, CO | Carbonylative Cyclization | 3-Substituted 4-aroylisoquinolines | scispace.com |
| Rhodium(III) | O-pivaloyl oximes, Acryloylsilanes | C-H Activation/Annulation | 3-Acylsilane-substituted isoquinolines | researchgate.net |
| Cobalt(III) | Aryl amidines, Diazo compounds | [4+2] Annulation | 1-Amino-isoquinolines | mdpi.com |
| Copper(I) | (E)-2-alkynylaryl oxime derivatives | Intramolecular Cyclization | Isoquinolines and Isoquinoline N-oxides | researchgate.net |
Oxidative cyclization offers a direct route to isoquinoline derivatives by forming C-C or C-N bonds through an oxidative process. Hypervalent iodine reagents are often employed as oxidants in these transformations.
A notable example is the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides. acs.org This reaction utilizes phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. acs.org The resulting N-oxides can then be deoxygenated to afford the corresponding isoquinolines. For the synthesis of this compound, a potential precursor would be an o-vinylaryl ketoxime with the appropriate substitution pattern. The reaction's scope allows for various substituents on the alkenyl fragment, which could be leveraged to install the fluoro group at the 3-position. acs.org
Another approach involves the intramolecular radical-oxidative cyclization of polysubstituted pyrroles to construct fused isoquinoline systems, demonstrating the versatility of oxidative methods. rsc.org
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of isoquinolines has benefited significantly from this technology. nih.gov
Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been utilized for the production of substituted isoquinoline libraries. nih.gov Furthermore, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) in the presence of a palladium catalyst under microwave irradiation provide a rapid entry to various substituted isoquinolines. organic-chemistry.org To synthesize this compound, one could envision using a 2-bromo-6-methylbenzaldehyde (B2506949) and a fluorine-containing terminal alkyne.
A study on the microwave-assisted synthesis of quinoline, isoquinoline, and other heterocyclic derivatives has demonstrated the efficiency of this technique for generating diverse compound libraries. jmpas.com
| Method | Precursors | Key Features | Product | Ref |
| Bischler-Napieralski | β-arylethylamides | Microwave heating, rapid | Dihydroisoquinolines | nih.gov |
| Pictet-Spengler | β-arylethylamines, aldehydes | Microwave heating, rapid | Tetrahydroisoquinolines | nih.gov |
| Pd-catalyzed annulation | o-bromoarylaldehydes, terminal alkynes | Microwave heating, one-pot | Substituted isoquinolines | organic-chemistry.org |
C-H Functionalization and Activation Routes
Direct C-H functionalization has become a paramount strategy in modern organic synthesis, offering an atom- and step-economical approach to complex molecules by avoiding the pre-functionalization of starting materials. sigmaaldrich.com The synthesis of isoquinolines has been significantly advanced by the application of C-H activation strategies. mdpi.comthieme-connect.de
Rhodium(III)-catalyzed C-H activation has been extensively used for the synthesis of isoquinolines. mdpi.com For instance, the reaction of arylhydrazines with alkynes, catalyzed by rhodium, provides an efficient route to substituted isoquinolines. rsc.org To target this compound, a 2-methylphenylhydrazine could be coupled with a fluorine-containing alkyne.
Cobalt-catalyzed C-H functionalization presents a more sustainable alternative to precious metal catalysts. bohrium.com Cobalt(III)-catalyzed [4+2] annulation of aryl amidines with diazo compounds is a redox-neutral process that yields 1-aminoisoquinolines. mdpi.com
The following table provides examples of C-H activation approaches for isoquinoline synthesis.
| Catalyst | Substrates | Reaction Type | Product | Ref |
| Rhodium(III) | Arylhydrazines, Alkynes | C-H Activation/Annulation | Substituted Isoquinolines | rsc.org |
| Cobalt(III) | Aryl amidines, Diazo compounds | C-H/N-H Bond Functionalization | 1-Aminoisoquinolines | mdpi.com |
| Palladium(II) | N-methoxy benzamides, 2,3-allenoic acid esters | C-H Activation/Annulation | 3,4-Substituted hydroisoquinolones | mdpi.com |
| Iridium(III) | Pyridine-Substituted Anilines, α-Cl Ketones | Tandem Annulation | 2-Arylindoles (related heterocycle) | thieme-connect.de |
Ring-Forming Reactions from Non-Isoquinoline Precursors
Classical named reactions provide the historical foundation for isoquinoline synthesis and continue to be valuable tools. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.orgresearchgate.net The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnih.gov For the synthesis of this compound, a potential starting material would be an N-acyl derivative of 2-(2-methylphenyl)ethylamine, where the acyl group contains a precursor to the fluoro-substituent. A key limitation is the requirement for electron-rich aromatic rings to facilitate the electrophilic aromatic substitution. wikipedia.org
The Pomeranz-Fritsch reaction offers another classical route, proceeding via the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org To synthesize this compound, one would start with 2-methylbenzaldehyde (B42018) and an aminoacetal, followed by cyclization. The regioselectivity of the cyclization can be influenced by the position of substituents on the starting benzaldehyde.
More contemporary methods, such as the palladium-catalyzed α-arylation of ketones followed by cyclization, provide a convergent and regioselective route to polysubstituted isoquinolines and their corresponding N-oxides from readily available precursors. nih.gov This powerful strategy is not limited to electron-rich systems and allows for the synthesis of a wide array of substituted isoquinolines. nih.gov
Targeted Fluorination Strategies for Isoquinoline Scaffolds
Achieving regioselective fluorination of the isoquinoline core is a key challenge for chemists. Various methods have been developed to introduce fluorine at specific positions of the isoquinoline ring system. researchgate.net
The direct and selective introduction of a fluorine atom onto the isoquinoline scaffold requires precise control. Several techniques have emerged to address this challenge, often employing transition-metal catalysis or specialized fluorinating reagents.
One notable method involves the use of phenyl(isoquinoline)iodonium salts as precursors for fluorination. nih.gov In a study, these salts were subjected to fluorination using potassium fluoride (B91410) (KF) in the presence of 18-crown-6 (B118740) in dimethylformamide (DMF) at 100 °C. Interestingly, the regioselectivity of the fluorination was dependent on the presence of a copper catalyst. In the absence of a metal catalyst, fluorination preferentially occurred at the C-4 position of the isoquinoline ring. nih.gov This transition-metal-free approach provides a valuable route to 4-fluoroisoquinoline (B1268607) derivatives.
Another powerful strategy for regioselective fluorination is palladium-catalyzed cross-coupling. While often used for C-C or C-N bond formation, palladium catalysis can also be adapted for C-F bond formation. The development of new ligands and fluorinating agents has expanded the scope of these reactions, allowing for the targeted fluorination of various heterocyclic systems, including isoquinolines.
Recent advancements have also explored microwave-assisted syntheses, which can accelerate reaction times and improve yields. For instance, a one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.orgrsc.org This method proceeds through N-fluoroalkylated ketenimine intermediates that undergo a stereoselective formal 1,3-fluorine shift. rsc.org The presence of a fluorine atom at the 3-position in the resulting isoquinoline allows for further functionalization through nucleophilic aromatic substitution. rsc.orgrsc.org
A summary of representative regioselective fluorination techniques is presented in the table below.
| Precursor/Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Phenyl(isoquinoline)iodonium salt | KF, 18-crown-6, DMF, 100°C, 40 min | 4-Fluoroisoquinoline | 70% (NMR Yield) | nih.gov |
| N-Fluoroalkylated 1,2,3-triazoles | Microwave heating, KF | 1-Fluoroalkyl-3-fluoroisoquinolines | Varies | rsc.orgrsc.org |
This table is interactive. You can sort and filter the data.
The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, is a common strategy to modulate the electronic and lipophilic properties of bioactive molecules. rsc.org Several methods have been established for the fluoroalkylation of isoquinolines.
A highly efficient, one-step synthesis of 4-fluoroalkylated isoquinolines has been achieved through a palladium-catalyzed annulation reaction. acs.orgnih.gov This method involves the reaction of fluoroalkylated alkynes with 2-iodobenzylidenamine derivatives in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like sodium carbonate (Na2CO3). The reaction proceeds smoothly to give the corresponding 4-fluoroalkylated isoquinolines in good yields and with excellent regioselectivity, with no other regioisomers being detected. acs.orgnih.gov This approach is notable for its mild conditions and tolerance of various functional groups. thieme-connect.com
Another strategy for introducing fluoroalkyl groups is through radical-based methods. The insertion of fluoroalkyl radicals into isonitriles followed by radical cyclization is a common approach for the synthesis of 1-fluoroalkylated isoquinolines. rsc.org Direct C-H bond perfluoroalkylation of isoquinolines or their N-oxides represents another avenue, although it may sometimes suffer from a lack of selectivity. rsc.org
Coupling reactions of iodoisoquinolines with fluoroalkylating agents using copper or palladium catalysts have also been reported as a viable method for producing 1-fluoroalkylated isoquinolines. rsc.org
The table below summarizes key findings for the introduction of fluoroalkyl groups into the isoquinoline scaffold.
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Fluoroalkylated alkyne, 2-Iodobenzylidenamine | Pd(PPh3)4, Na2CO3, DMF, 100°C | 4-Fluoroalkylated isoquinoline | up to 87% | acs.org |
| Iodoisoquinolines | Copper or Palladium catalysts, Fluoroalkylating agent | 1-Fluoroalkylated isoquinolines | Varies | rsc.org |
| Isonitriles | Fluoroalkyl radical source | 1-Fluoroalkylated isoquinolines | Varies | rsc.org |
This table is interactive. You can sort and filter the data.
Chemical Reactivity and Derivatization Studies of 3 Fluoro 8 Methylisoquinoline
Nucleophilic Aromatic Substitution (SNAr) at Fluoro-Substituted Positions
The fluorine atom at the C-3 position of the isoquinoline (B145761) ring is activated for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism. While 3-haloisoquinolines where the halogen is chlorine or bromine are generally less reactive towards SNAr because the negative charge in the intermediate cannot be delocalized onto the nitrogen, the high electronegativity of fluorine makes the C-3 position sufficiently electrophilic for attack. iust.ac.ir
Research on analogous 3-fluoroisoquinoline (B1619788) systems demonstrates that the fluorine atom can be readily displaced by a variety of nucleophiles. rsc.org This provides a powerful method for introducing diverse functional groups at this position. Typical nucleophiles include alkoxides, phenoxides, thiophenols, and amines. These reactions are generally conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures to facilitate the substitution.
Table 1: Examples of SNAr reactions on 3-fluoroisoquinoline analogs. The reactivity of 3-Fluoro-8-methylisoquinoline is expected to be similar.
Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, while the C-F bond is generally robust and less reactive in cross-coupling compared to other carbon-halogen bonds, it is not the only site for such transformations. Often, additional halogen atoms (Cl, Br, I) are introduced onto the isoquinoline core to serve as handles for cross-coupling. rsc.org
For instance, if a bromo or iodo substituent were introduced at another position (e.g., C-4, C-5, or C-7), it would preferentially undergo cross-coupling. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is widely used. organic-chemistry.orglibretexts.orgwikipedia.org For a hypothetical 4-bromo-3-fluoro-8-methylisoquinoline, a Suzuki reaction would be expected to occur selectively at the C-4 position. rsc.org Similarly, Sonogashira coupling with terminal alkynes and Heck coupling with alkenes would also favor reaction at the more labile C-Br or C-I bond over the C-F bond.
Table 2: Common cross-coupling reactions applicable to halogenated isoquinoline derivatives. The site of coupling on a poly-halogenated derivative of this compound would depend on the relative reactivity of the C-X bonds (I > Br > Cl >> F).
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. The isoquinoline system typically undergoes electrophilic attack on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the protonated nitrogen under acidic reaction conditions. iust.ac.irscribd.com The preferred positions for substitution are C-5 and C-8. iust.ac.ir
In this compound, we must consider the influence of both the methyl and fluoro groups:
8-Methyl group (-CH3): This is a weakly activating, ortho, para-directing group. libretexts.org It will activate the positions ortho (C-7) and para (C-5) to it.
3-Fluoro group (-F): This is a weakly deactivating, ortho, para-director due to a conflict between its inductive electron-withdrawal and resonance electron-donation. organicchemistrytutor.comyoutube.com Its influence would be directed towards the pyridine ring, which is already deactivated.
Combined Effect: The activating, para-directing effect of the C-8 methyl group strongly favors substitution at the C-5 position. The directing effect of the C-8 methyl group and the inherent preference of the isoquinoline nucleus for substitution at C-5 are synergistic. Therefore, electrophilic substitution reactions like nitration or halogenation are expected to yield the 5-substituted derivative as the major product. Studies on 8-methylisoquinoline (B3029354) confirm that nitration occurs selectively at the C-5 position in high yield.
Functional Group Interconversions on the Isoquinoline Skeleton
Beyond substitutions on the aromatic core, the existing functional groups on this compound can be chemically modified. Such functional group interconversions (FGIs) are crucial for elaborating the molecular scaffold. researchgate.net
Oxidation of the Methyl Group: The C-8 methyl group is a potential site for oxidation. Reagents like selenium dioxide (SeO2) can oxidize methylquinolines to the corresponding aldehydes (quinoline-carboxaldehydes) or carboxylic acids. tandfonline.comthieme-connect.de The conditions can often be tuned to favor one product over the other. For instance, oxidation of 1-methylisoquinolines with SeO2 can yield the aldehyde, which can be further manipulated. thieme-connect.deebi.ac.uk
Reduction of the Isoquinoline Ring: The heterocyclic ring can be reduced to yield dihydro- or tetrahydroisoquinoline derivatives. evitachem.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common method for this transformation. evitachem.com This conversion from a flat, aromatic system to a three-dimensional saturated scaffold is a significant strategy in drug design.
Interconversion of Introduced Groups: Functional groups introduced via the reactions described above (SNAr, EAS, cross-coupling) can be further transformed. For example, a nitro group introduced at C-5 can be reduced to an amine, which can then be diazotized or acylated, opening up a wealth of further derivatization possibilities. An ester group could be reduced to an alcohol or hydrolyzed to a carboxylic acid. smolecule.comwits.ac.za
Stereoselective Derivatization
Creating chiral molecules from achiral starting materials is a key goal in modern synthesis, particularly for pharmaceutical applications. This compound can serve as a substrate for stereoselective reactions to generate enantiomerically enriched products.
One powerful strategy involves the activation of the isoquinoline with a chiral auxiliary, followed by nucleophilic addition. For example, isoquinolines can react with chiral chloroformates to form N-acylisoquinolinium salts. These activated intermediates can then react with organometallic reagents or electron-rich arenes in a diastereoselective Mannich-type reaction to install a new substituent at the C-1 position, creating a stereocenter. arkat-usa.orgresearchgate.net
Another approach is the organocatalytic asymmetric alkylation. In the presence of a chiral secondary amine catalyst (like a proline derivative), an aldehyde can form a chiral enamine, which then adds to an activated isoquinolinium species, yielding 1-alkylated dihydroisoquinolines with high enantioselectivity. rsc.org
Furthermore, dearomatization reactions can introduce multiple stereocenters simultaneously. Photochemical cycloadditions, for instance, can be used to construct complex, three-dimensional scaffolds from flat aromatic precursors, sometimes creating fluorinated quaternary stereocenters in a stereoselective manner. nih.gov The resulting dihydro- and tetrahydroisoquinolines, now possessing defined stereochemistry, are valuable intermediates for the synthesis of complex alkaloids and other biologically active molecules. nih.govrsc.org
Compound Name Reference Table
Advanced Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in 3-Fluoro-8-methylisoquinoline.
¹H NMR: A proton NMR spectrum would confirm the number of distinct hydrogen atoms and their neighboring environments. For this compound, distinct signals would be expected for the methyl protons and the aromatic protons on the isoquinoline (B145761) core. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the unambiguous assignment of each proton to its position on the ring system.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals would be anticipated, corresponding to the nine carbons of the isoquinoline ring and the one carbon of the methyl group. The presence of the electronegative fluorine atom would cause a characteristic splitting of the signal for the carbon atom to which it is attached (C-3) and influence the chemical shifts of nearby carbons.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique. It is highly sensitive and provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine signal is highly indicative of its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (heteronuclear coupling) observed in ¹H and ¹³C spectra provides definitive proof of the fluorine atom's location at the C-3 position.
Table 1: Expected ¹H and ¹³C NMR Data Interpretation for this compound Note: The following table is an illustrative representation of the expected data based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | Aromatic region | Singlet or Doublet | Aromatic region |
| 3 | N/A | N/A | Aromatic region (split by F) |
| 4 | Aromatic region | Doublet | Aromatic region (split by F) |
| 5 | Aromatic region | Doublet | Aromatic region |
| 6 | Aromatic region | Triplet | Aromatic region |
| 7 | Aromatic region | Doublet | Aromatic region |
| 8 | N/A | N/A | Aromatic region |
| 8-CH₃ | Aliphatic region (~2.5 ppm) | Singlet | Aliphatic region (~20 ppm) |
| 4a (bridgehead) | N/A | N/A | Aromatic region |
| 8a (bridgehead) | N/A | N/A | Aromatic region |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound (C₁₀H₈FN), HRMS would be used to verify its molecular formula. The technique ionizes the molecule—often by adding a proton to form the [M+H]⁺ ion—and measures its exact mass. This experimental value is then compared to the theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. A match within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈FN |
| Ion | [M+H]⁺ |
| Calculated m/z | 162.0719 |
| Observed m/z | Within 5 ppm of calculated value |
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information by mapping the electron density of the atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles.
For this compound, a successful crystallographic analysis would confirm the planarity of the isoquinoline ring system and the specific positions of the fluorine and methyl substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding that might be present. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic isoquinoline core.
The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are fingerprints of the compound's electronic structure. Substituents on the aromatic ring, like the fluorine atom and the methyl group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing further evidence for the substitution pattern.
Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol) Note: This table is illustrative. The exact λmax values depend on the solvent used.
| Absorption Band | Approximate λmax (nm) | Electronic Transition |
|---|---|---|
| Band I | ~300-330 | π→π |
| Band II | ~260-280 | π→π |
| Band III | ~220-240 | π→π* |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Different chemical bonds vibrate at characteristic frequencies, and an IR or Raman spectrum provides a unique fingerprint of the functional groups present in the molecule.
For this compound, the IR spectrum would display absorption bands corresponding to specific bond vibrations. Key diagnostic peaks would include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the isoquinoline core, and a characteristic C-F stretching band. The positions of these bands help confirm the presence of the key structural components of the molecule.
Table 4: Characteristic IR Absorption Bands for this compound Note: This table presents expected frequency ranges for key vibrational modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (from -CH₃) | 3000-2850 | Medium |
| C=C / C=N Ring Stretch | 1650-1450 | Strong-Medium |
| C-F Stretch | 1250-1000 | Strong |
| C-H Bend (out-of-plane) | 900-675 | Strong |
Theoretical and Computational Investigations of 3 Fluoro 8 Methylisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
For isoquinoline (B145761) derivatives, DFT calculations are a standard method to investigate their electronic structure and properties. whiterose.ac.uk These calculations can predict molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. caltech.edu For example, studies on related molecules might use hybrid functionals like B3LYP or M06 with basis sets such as 6-31G(d,p) or def2-TZVP to optimize molecular structures and calculate final energies. whiterose.ac.uk Such analyses help in understanding the effects of substituents, like fluorine and methyl groups, on the electronic nature of the isoquinoline core. However, no specific DFT data tables for 3-Fluoro-8-methylisoquinoline have been published.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules over time. peerj.comsigmaaldrich.cn For a molecule like this compound, MD simulations could reveal how the molecule interacts with solvent molecules and explore its conformational landscape. nih.gov Conformational analysis, often aided by computational methods, studies the different spatial arrangements a molecule can adopt through rotation around its single bonds and the associated energy differences. researchgate.netacs.org While these techniques are powerful, specific studies applying them to this compound are not found in the available literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating reaction mechanisms. DFT calculations are often employed to map the potential energy surfaces of chemical reactions, identifying transition states and intermediates. nih.gov This approach allows researchers to understand the feasibility of different reaction pathways. For instance, computational studies have been used to investigate the mechanisms of C-H functionalization or cycloaddition reactions in other isoquinoline systems. nih.govchemscene.com A mechanistic study specific to reactions involving this compound has not been reported.
Prediction of Spectroscopic Properties (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. acs.orgresearchgate.netardc.edu.auresearchgate.net This allows for the assignment of experimentally observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net While TD-DFT is widely used for various heterocyclic and aromatic compounds, predicted spectroscopic data for this compound is not available. acs.org
Analysis of Intermolecular Interactions
The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the properties of molecular solids and how molecules interact with biological targets. Computational methods can quantify the strength and nature of these interactions. For fluorinated compounds, the potential for halogen bonding is also an area of interest. An analysis of the specific intermolecular interactions for this compound has not been documented in published research.
Exploration of Biological Interactions and Pre Clinical Activity Profiles
Isoquinoline (B145761) Scaffolds as Chemical Probes and Biological Tools
Isoquinoline derivatives are widely utilized as chemical probes to investigate biological systems. acs.org Their rigid, planar structure provides a foundation for the specific orientation of functional groups, enabling them to interact with high affinity and selectivity with biological macromolecules. Natural products containing the isoquinoline core have been instrumental in elucidating biochemical pathways and identifying new drug targets. acs.org The synthetic accessibility of the isoquinoline scaffold allows for the systematic modification of its structure, facilitating the development of tailored probes for specific biological questions.
The introduction of substituents such as a fluorine atom and a methyl group, as seen in 3-Fluoro-8-methylisoquinoline, can modulate the electronic properties, lipophilicity, and steric profile of the parent isoquinoline molecule. These modifications are crucial for fine-tuning the compound's interaction with its biological targets, making it a potentially valuable tool for probing specific cellular processes.
Structure-Activity Relationship (SAR) Studies in Scaffold Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For isoquinoline derivatives, SAR studies have revealed several key principles that can be applied to predict the potential activity of this compound.
The position and nature of substituents on the isoquinoline ring are critical determinants of biological activity. semanticscholar.orgnih.gov For instance, substitutions at different positions can dramatically alter a compound's efficacy and selectivity for a particular target. semanticscholar.org
Fluorine Substitution: The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly impact a molecule's properties. mdpi.com Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. mdpi.com The placement of the fluorine at the 3-position of the isoquinoline ring in this compound is likely to influence its electronic distribution and potential interactions with biological targets.
The combination of these two substituents on the isoquinoline scaffold suggests a deliberate design to modulate its biological activity.
Table 1: Influence of Substituents on Isoquinoline Activity (General Observations)
| Substituent | Position | Potential Effects on Biological Activity |
| Fluorine | Various | Alters electronic properties, enhances metabolic stability, improves binding affinity. |
| Methyl | Various | Increases lipophilicity, facilitates binding to hydrophobic pockets, can influence conformation. core.ac.uk |
This table presents generalized effects of substituents on the isoquinoline scaffold based on available literature on related compounds.
Mechanistic Investigations of Molecular and Cellular Targets
While the specific molecular and cellular targets of this compound have not been publicly detailed, the broader class of isoquinoline alkaloids is known to interact with a diverse range of biological molecules. nih.govnih.gov These interactions are the basis for their observed pharmacological effects, which include antitumor, antimicrobial, and anti-inflammatory activities. semanticscholar.orgnih.gov
Mechanistic studies of various isoquinoline derivatives have revealed that they can exert their effects through multiple pathways, including:
DNA Intercalation and Topoisomerase Inhibition: Some isoquinoline alkaloids can insert themselves between the base pairs of DNA, interfering with replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology. researchgate.net
Microtubule Disruption: Certain isoquinolines can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division and intracellular transport.
Kinase Inhibition: The isoquinoline scaffold is found in several protein kinase inhibitors, which are a major class of anticancer drugs. researchgate.net These compounds can block the signaling pathways that promote cancer cell growth and survival.
Given the structural features of this compound, it is plausible that its mechanism of action could involve one or more of these pathways. Further experimental studies would be necessary to identify its precise molecular targets.
Modulation of Enzyme Activity
Isoquinoline derivatives have been shown to modulate the activity of a wide variety of enzymes. semanticscholar.org This modulation can be either inhibitory or activating, depending on the specific compound and enzyme.
For example, some isoquinolines are known to inhibit enzymes such as:
Tyrosine Kinases: As mentioned, these are important targets in cancer therapy.
Phosphodiesterases (PDEs): Inhibition of PDEs can lead to a range of physiological effects, including vasodilation. Papaverine (B1678415), a well-known isoquinoline alkaloid, is a non-specific PDE inhibitor. mdpi.com
Prolyl Hydroxylases: Certain isoquinoline derivatives can inhibit these enzymes, which are involved in the cellular response to hypoxia. mdpi.com
The fluorine and methyl substituents on this compound would likely play a key role in determining its specific enzyme inhibitory profile. The electron-withdrawing nature of the fluorine atom could influence its binding to the active site of an enzyme, while the methyl group could provide additional hydrophobic interactions.
Receptor Binding and Ligand Interaction Studies (Non-Clinical)
In addition to enzymes, isoquinoline derivatives can also bind to a variety of cell surface and intracellular receptors. researchgate.net These interactions can either mimic the effect of the natural ligand (agonist activity) or block it (antagonist activity).
Non-clinical studies on related compounds have demonstrated that isoquinolines can interact with:
Dopamine (B1211576) Receptors: Some isoquinoline alkaloids exhibit affinity for dopamine receptors, suggesting potential applications in neurological disorders.
Serotonin (B10506) Receptors: Interactions with serotonin receptors have also been observed, indicating possible roles in mood regulation. researchgate.net
Adrenergic Receptors: Certain isoquinolines can bind to adrenergic receptors, which are involved in the regulation of various physiological processes, including heart rate and blood pressure.
The specific receptor binding profile of this compound would depend on its three-dimensional structure and the spatial arrangement of its functional groups. Computational modeling and in vitro binding assays would be necessary to elucidate its receptor interaction profile.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Synthetic Building Blocks in Complex Molecule Synthesis
Fluorinated heterocyclic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iright.comsigmaaldrich.com The incorporation of fluorine can significantly alter a molecule's physical and chemical properties, including metabolic stability, lipophilicity, and bioactivity. sigmaaldrich.com 3-Fluoro-8-methylisoquinoline serves as a versatile scaffold, or building block, for constructing more complex molecular architectures.
The isoquinoline (B145761) core is a prevalent feature in numerous biologically active natural products and synthetic compounds. rsc.orgscience.gov The presence of the fluorine atom at the C3 position offers a site for various chemical transformations. For instance, similar fluorinated heterocycles like 8-fluoro-3,4-dihydroisoquinoline (B12937770) have been synthesized and utilized as key intermediates in transformations such as fluorine-amine exchanges to create novel tetrahydroisoquinoline derivatives, which are valuable in the development of drug candidates for the central nervous system. nih.govresearchgate.net
The reactivity of this compound can be exploited in several ways:
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the ring nitrogen can activate the isoquinoline system for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Cross-Coupling Reactions: The C-F bond, while strong, can participate in certain metal-catalyzed cross-coupling reactions, providing a pathway to form carbon-carbon or carbon-heteroatom bonds.
Directed Metalation: The nitrogen and fluorine atoms can act as directing groups for ortho-lithiation, enabling further functionalization of the aromatic rings. nih.gov
The methyl group at the C8 position also influences the molecule's utility. It can be a site for C(sp³)–H bond activation and functionalization, as demonstrated in rhodium(III)-catalyzed reactions of 8-methylquinolines, which allow for the introduction of other alkyl groups. acs.orgacs.org This dual functionality makes this compound a valuable component for generating libraries of complex molecules for drug discovery and materials science research. iright.com
Application in Ligand Design for Catalysis
The isoquinoline framework is a recognized structural motif in the design of ligands for asymmetric catalysis. rsc.org The nitrogen atom in the heterocyclic ring provides a coordination site for metal centers, a fundamental requirement for a ligand. The specific substituents on the isoquinoline ring system play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing the catalyst's activity, stability, and selectivity.
In the context of this compound, its potential as a ligand stems from several features:
Coordination Site: The lone pair of electrons on the nitrogen atom can coordinate with a variety of transition metals (e.g., rhodium, iridium, ruthenium) that are commonly used in catalysis. acs.orgmdpi.comrsc.org
Steric Influence: The 8-methyl group provides steric bulk near the coordination site. This steric hindrance can be advantageous in asymmetric catalysis, where it can help create a specific chiral environment around the metal center, influencing the enantioselectivity of a reaction. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in the asymmetric transfer hydrogenation of key intermediates for alkaloid synthesis. mdpi.com
By modifying the this compound scaffold, for example, by introducing chiral substituents, it is possible to develop novel classes of ligands for a range of catalytic transformations, including hydrogenation, C-H activation, and cross-coupling reactions.
Photophysical and Luminescent Properties
Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and luminescent materials. rsc.orgmdpi.comacs.org The emission properties of these compounds are highly sensitive to the nature and position of substituents on the isoquinoline ring. nih.govnih.gov
The photophysical characteristics of this compound are influenced by its substituents. Electron-withdrawing groups, like fluorine, and electron-donating groups, like methyl, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift of the molecule.
For instance, studies on substituted isoquinolinium derivatives have shown that electron-acceptor substituents can cause a significant red-shift in the emission maxima. nih.gov Conversely, the introduction of groups that increase molecular rigidity can enhance fluorescence quantum yields. scispace.com The specific combination of a fluoro group at C3 and a methyl group at C8 would be expected to produce unique photophysical properties.
Below is a table summarizing the photophysical properties of various substituted isoquinoline derivatives, illustrating the impact of different functional groups on their optical behavior.
| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δυ, nm) | Quantum Yield (Φfl) | Solvent |
| 9-Phenyl-isoquinolinium | - | 512 | - | 0.17-0.19 | CH₂Cl₂ |
| 9-(Methoxy-phenyl)-isoquinolinium | - | 526 | - | 0.28 | CH₂Cl₂ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | - | - | - | 0.1 M H₂SO₄ |
| Boroisoquinolines | 400-500 | 450-600 | >100 | - | Various |
| 4,6,8-Triarylquinoline-3-carbaldehydes | ~380 | - | - | Low | Chloroform |
Data compiled from various sources for illustrative purposes. rsc.orgmdpi.comnih.govnih.gov
The data indicate that systematic substitution on the isoquinoline core allows for the fine-tuning of emission colors and efficiencies, suggesting that this compound could serve as a core structure for developing novel fluorophores.
Role in Surface Chemistry and Corrosion Inhibition
Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electron systems are often effective corrosion inhibitors for metals in acidic environments. asrjetsjournal.orgmdpi.comresearchgate.net Isoquinoline and its derivatives have been investigated and proven to be effective in this capacity. acs.orgasrjetsjournal.org The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.edumdpi.com
The effectiveness of an isoquinoline derivative as a corrosion inhibitor is determined by its ability to adsorb strongly onto the metal surface. This adsorption is facilitated by:
Coordination Bonds: The lone pair of electrons on the nitrogen atom can form a coordinate bond with vacant d-orbitals of the metal atoms. najah.edu
π-Electron Interactions: The delocalized π-electrons of the aromatic isoquinoline ring system can interact with the metal surface. najah.edu
The substituents on the isoquinoline ring significantly influence its performance as a corrosion inhibitor. The presence of the 3-fluoro and 8-methyl groups in this compound would likely enhance its inhibitory properties. The fluorine atom, being highly electronegative, can increase the electron density on the isoquinoline ring system through resonance effects, which can strengthen the adsorption onto the metal surface. The methyl group is an electron-donating group, which can also increase the electron density of the π-system, further promoting adsorption. Studies on similar heterocyclic inhibitors have shown that such substitutions lead to higher inhibition efficiencies. mdpi.comnajah.edu
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 3-Fluoro-8-methylisoquinoline will likely focus on the development of more efficient and environmentally benign methodologies. A key area of interest is the application of C-H activation strategies, which can streamline synthetic routes by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. acs.org
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic organic chemistry. jddhs.comchemistryjournals.net For isoquinoline synthesis, this includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. jddhs.com The development of catalytic systems that are recyclable and operate under milder reaction conditions will also be crucial. nih.gov Methodologies like microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy consumption. jddhs.comnih.gov
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| C-H Activation | Atom economy, reduced synthetic steps | Transition-metal catalysis |
| Green Solvents | Reduced environmental impact, improved safety | Use of water, ionic liquids, supercritical CO2 chemistryjournals.net |
| Recyclable Catalysts | Cost-effectiveness, waste reduction | Heterogeneous catalysis, biocatalysis chemistryjournals.netnih.gov |
| Energy-Efficient Methods | Reduced energy consumption, faster reactions | Microwave-assisted synthesis, flow chemistry jddhs.com |
Advanced Computational Design for Property Optimization
Computational chemistry offers powerful tools for the in silico design and optimization of molecular properties. chimia.ch For this compound, density functional theory (DFT) and other quantum mechanical methods can be employed to predict a range of properties, including electronic structure, reactivity, and potential biological activity. chimia.ch
By creating computational models, researchers can systematically modify the structure of this compound—for instance, by introducing different substituents at various positions—and predict how these changes will affect its properties. This approach can accelerate the discovery of derivatives with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. Structure-property relationship studies will be instrumental in guiding the synthesis of new analogues with desired functionalities. chimia.ch
Exploration of Undiscovered Biological Interaction Mechanisms
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov The introduction of a fluorine atom and a methyl group in this compound is expected to influence its biological profile. Future research should focus on screening this compound and its derivatives against a diverse array of biological targets to uncover novel therapeutic applications.
High-throughput screening (HTS) methodologies will be essential in this exploratory phase, allowing for the rapid evaluation of large numbers of compounds against various enzymes, receptors, and cellular pathways. nih.govnih.govmdpi.com Understanding the specific molecular interactions between this compound derivatives and their biological targets will be crucial for mechanism-of-action studies and for the rational design of more potent and selective agents.
Integration with Automated Synthesis and High-Throughput Methodologies
The integration of automated synthesis platforms with high-throughput screening can significantly accelerate the drug discovery and development process. chemrxiv.orgdovepress.com For this compound, automated synthesizers can be programmed to generate libraries of derivatives with diverse substitutions. This approach allows for the rapid exploration of the chemical space around the core scaffold. chemrxiv.org
These compound libraries can then be directly subjected to high-throughput screening to identify "hit" compounds with promising biological activity. mdpi.com The data generated from these screens can then be used to inform the next round of automated synthesis, creating a closed-loop system for the rapid optimization of lead compounds. This iterative process of synthesis and screening is a powerful strategy for accelerating the discovery of new drug candidates. chemrxiv.org
Green Chemistry Principles in Isoquinoline Research
The application of green chemistry principles is becoming increasingly important in all areas of chemical research, including the synthesis of isoquinolines. jddhs.comchemistryjournals.netnih.gov The goal is to design chemical processes that are not only efficient but also environmentally sustainable. This involves a holistic approach that considers the entire lifecycle of a chemical product, from the choice of starting materials to the final disposal of waste.
For research involving this compound, this means prioritizing the use of renewable feedstocks, minimizing the use of hazardous reagents and solvents, and designing reactions with high atom economy. chemistryjournals.net The adoption of greener analytical techniques for monitoring reactions and purifying products will also contribute to reducing the environmental footprint of isoquinoline research. unife.it
| Green Chemistry Principle | Application in Isoquinoline Research |
| Waste Prevention | Designing synthetic routes that generate minimal byproducts. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Safer Solvents and Auxiliaries | Utilizing non-toxic and biodegradable solvents and reagents. chemistryjournals.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. jddhs.com |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. jddhs.com |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-8-methylisoquinoline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. A common approach is fluorination at the 3-position using hydrogen fluoride (HF) in the presence of a base (e.g., KF or CsF) under anhydrous conditions. The methyl group at the 8-position can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Regioselectivity is influenced by steric and electronic factors: fluorine's electron-withdrawing effect directs substitution to the less hindered position. Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) also impact yield and purity. For reproducibility, ensure rigorous exclusion of moisture and oxygen in metal-catalyzed steps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions. Fluorine's deshielding effect causes distinct splitting patterns (e.g., - coupling in NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns help identify the fluorine and methyl groups.
- X-ray Crystallography : Resolves spatial arrangement and validates regiochemistry. Requires high-purity crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures).
- IR Spectroscopy : Confirms absence of undesired functional groups (e.g., -OH or -NH) introduced during synthesis .
Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?
- Methodological Answer : Isoquinoline derivatives often target enzymes (e.g., kinases) or DNA. Standard assays include:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with IC determination.
- Cellular Uptake : Radiolabeled (e.g., ) analogs tracked via autoradiography or PET imaging.
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
Include positive controls (e.g., staurosporine for kinases) and validate results across multiple cell lines to rule out off-target effects .
Advanced Research Questions
Q. How do electronic effects of fluorine and methyl groups impact the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine : Electron-withdrawing nature deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use electron-rich ligands (e.g., SPhos) to stabilize the transition state.
- Methyl Group : Steric hindrance at the 8-position limits coupling to meta positions. Computational modeling (DFT) predicts regioselectivity; validate with kinetic studies under varying temperatures (25–80°C).
Example optimization table:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)/SPhos | Toluene | 80 | 72 |
| PdCl(PPh) | DMF | 100 | 58 |
Reference computational data (HOMO/LUMO energies) to explain discrepancies .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Compound Purity : Verify purity (>95% by HPLC) and exclude degradation products (store at -20°C under argon).
- Cell Line Variability : Test across genetically diverse models (e.g., KRAS-mutant vs. wild-type).
Meta-analysis of literature data using tools like RevMan® identifies outliers. Reproduce key studies with independent batches .
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound derivatives?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) at the 1- or 4-position to improve solubility. Measure logP via shake-flask or chromatographic methods.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic soft spots. Fluorine at the 3-position reduces CYP450-mediated oxidation.
- Protein Binding : Modify the methyl group to trifluoromethyl to reduce plasma protein binding. Validate via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
